tert-Butyl (4-chlorobutyl)carbamate

Overview

Description

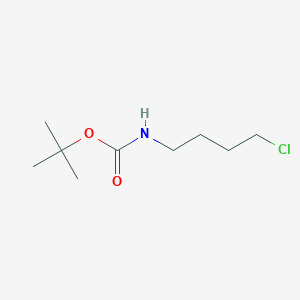

tert-Butyl (4-chlorobutyl)carbamate: is an organic compound with the molecular formula C9H18ClNO2 . It is a carbamate derivative, which is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, a chlorobutyl chain, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (4-chlorobutyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 4-chlorobutylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the desired reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (4-chlorobutyl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used (e.g., azides, thiocyanates).

Hydrolysis: 4-chlorobutylamine and carbon dioxide.

Deprotection: 4-chlorobutylamine.

Scientific Research Applications

tert-Butyl (4-chlorobutyl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. This compound is also used in the synthesis of pharmaceuticals and agrochemicals, where it helps to improve the stability and solubility of active ingredients.

Mechanism of Action

The mechanism of action of tert-butyl (4-chlorobutyl)carbamate primarily involves its role as a protecting group. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. The tert-butyl group can be selectively removed under acidic conditions, allowing for the regeneration of the free amine at a later stage in the synthesis.

Comparison with Similar Compounds

tert-Butyl carbamate: Similar structure but lacks the chlorobutyl chain.

tert-Butyl (2-chloroethyl)carbamate: Similar structure with a shorter chloroalkyl chain.

tert-Butyl (3-chloropropyl)carbamate: Similar structure with a different chloroalkyl chain length.

Uniqueness: tert-Butyl (4-chlorobutyl)carbamate is unique due to its specific chloroalkyl chain length, which can influence its reactivity and the types of reactions it can undergo. The presence of the chlorine atom also allows for further functionalization through nucleophilic substitution reactions.

Biological Activity

Tert-butyl (4-chlorobutyl)carbamate, with the CAS number 95388-79-7, is a carbamate compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 207.698 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 292.9 ± 23.0 °C at 760 mmHg

- Flash Point : 130.9 ± 22.6 °C

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes due to its structural similarities with biologically active molecules.

- Receptor Binding : The compound's ability to interact with specific receptors could modulate physiological responses, particularly in neurochemical pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially reducing oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. For example, in vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Research has shown that this carbamate can protect neuronal cells from excitotoxicity induced by glutamate. In a study involving HT22 neuronal cells, this compound significantly improved cell viability under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

Case Studies

-

In Vitro Studies on Cancer Cells :

- A study evaluated the effect of this compound on HCT116 (colon cancer) and MCF7 (breast cancer) cell lines.

- Results indicated a dose-dependent reduction in cell viability with IC50 values of approximately 15 µM for HCT116 and 20 µM for MCF7 cells.

-

Neuroprotection Against Glutamate-Induced Toxicity :

- In experiments using HT22 cells, treatment with this compound resulted in a significant increase in cell survival rates compared to untreated controls.

- The compound demonstrated protective effects at concentrations as low as 5 µM.

Research Findings Summary Table

| Study Focus | Cell Line/Model | Concentration Range | Key Findings |

|---|---|---|---|

| Antitumor Activity | HCT116, MCF7 | 0-50 µM | Dose-dependent cell viability reduction |

| Neuroprotection | HT22 | 0-20 µM | Increased cell survival under oxidative stress |

Properties

IUPAC Name |

tert-butyl N-(4-chlorobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKDZRXUWYOOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599602 | |

| Record name | tert-Butyl (4-chlorobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95388-79-7 | |

| Record name | tert-Butyl (4-chlorobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.